molecular formula C17H15NO5S B2770604 Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate CAS No. 921531-82-0

Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B2770604
CAS No.: 921531-82-0
M. Wt: 345.37
InChI Key: HGCQDPWPNFPHLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent scientific literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been studied extensively. Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Biological Activity

Research on structurally related compounds has focused on synthesizing novel compounds with potential biological activities. For example, Altundas et al. (2010) reported on the synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes, which exhibited significant antibacterial and antifungal activities (Altundas, Sarı, Çolak, & Öğütcü, 2010). This suggests that derivatives of Methyl 2-(7-ethoxybenzofuran-2-carboxamido)thiophene-3-carboxylate could be synthesized and evaluated for similar bioactivities.

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, demonstrating notable antimicrobial and antioxidant activities (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016). This highlights the potential for this compound to serve as a precursor or scaffold in the development of new antimicrobial and antioxidant agents.

Anti-Inflammatory Agents

The study by Boschelli et al. (1995) explored benzothiophene and benzofuran derivatives for their ability to inhibit cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1, identifying compounds with potential anti-inflammatory properties (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995). This suggests that this compound could also be investigated for anti-inflammatory applications.

Properties

IUPAC Name

methyl 2-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-3-22-12-6-4-5-10-9-13(23-14(10)12)15(19)18-16-11(7-8-24-16)17(20)21-2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCQDPWPNFPHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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